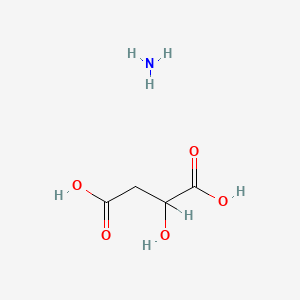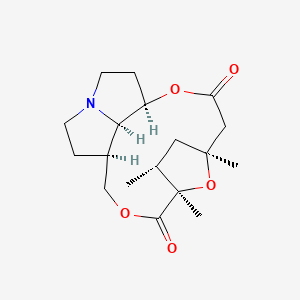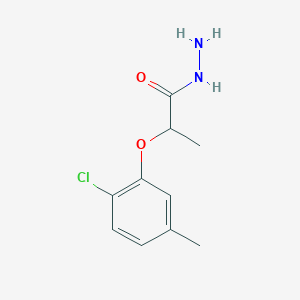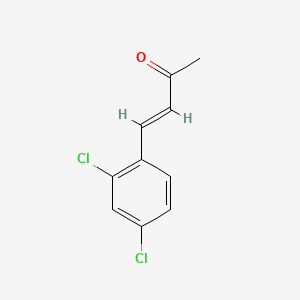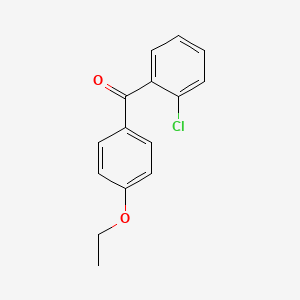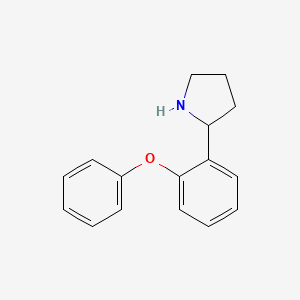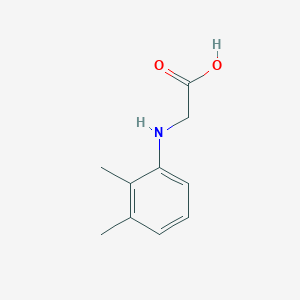
4-(3-Methoxy-phenylamino)-butan-1-ol
Vue d'ensemble
Description
4-(3-Methoxy-phenylamino)-butan-1-ol, also known as 4-Methoxy-Phenyl-Aminobutanol (MPBA), is an organic compound used in a variety of scientific research applications. It is a versatile chemical reagent with a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
4-(3-Methoxy-phenylamino)-butan-1-ol: serves as a precursor in the synthesis of various bioactive natural products. Its structure allows for functionalization, which is crucial in creating complex molecules with potential biological activities .
Development of Conducting Polymers
This compound is used in the development of conducting polymers due to its phenolic structure, which is essential for polymerization processes. These polymers have applications in electronics and materials science .
Antioxidant Properties
The methoxy and phenylamino groups in 4-(3-Methoxy-phenylamino)-butan-1-ol contribute to its antioxidant properties. This makes it valuable for research into oxidative stress and its impact on biological systems .
Ultraviolet Absorbers
Due to its aromatic structure, this compound has the potential to act as an ultraviolet absorber. This application is significant in the development of sunscreens and materials that require protection from UV radiation .
Flame Retardants
The compound’s ability to improve thermal stability makes it a candidate for use as a flame retardant. It can be incorporated into materials that need enhanced fire resistance, such as textiles and plastics .
Adhesives and Coatings
4-(3-Methoxy-phenylamino)-butan-1-ol: can be utilized in the production of adhesives and coatings. Its chemical properties may improve the adhesion and durability of these substances .
Propriétés
IUPAC Name |
4-(3-methoxyanilino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13/h4-6,9,12-13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYSZQROMEYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389788 | |
| Record name | 4-(3-Methoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-phenylamino)-butan-1-ol | |
CAS RN |
356539-28-1 | |
| Record name | 4-(3-Methoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




